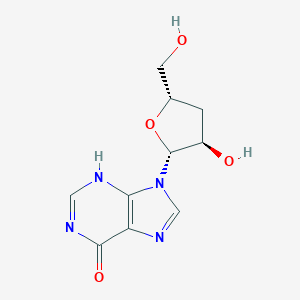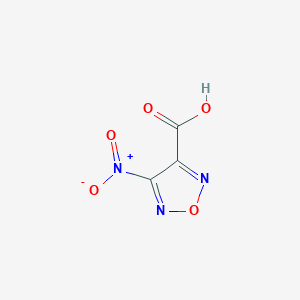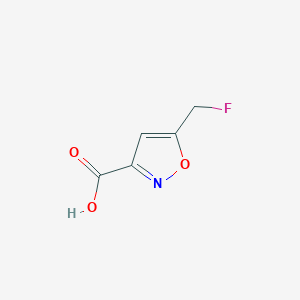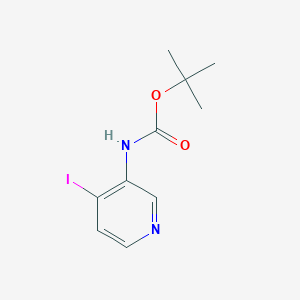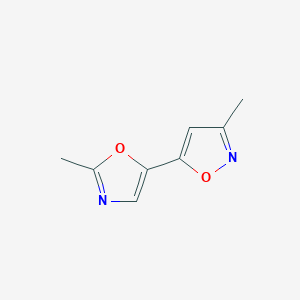
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a multi-step process that involves the reaction of different reagents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been shown to have an effect on the central nervous system, suggesting potential applications in the treatment of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. This compound has also been shown to have an effect on the central nervous system, suggesting potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole is its potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and neuroscience. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole. One of the most important areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole involves a multi-step process that begins with the reaction of 2-methyl-2-nitropropane with sodium methoxide to form the corresponding nitroalkene. The nitroalkene is then reacted with 3-methyl-1,2-oxazole-5-carbaldehyde to form the corresponding nitro alcohol. The nitro alcohol is reduced to the corresponding amine, which is then cyclized to form the final product, 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole.
Aplicaciones Científicas De Investigación
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
157555-79-8 |
|---|---|
Nombre del producto |
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7(12-10-5)8-4-9-6(2)11-8/h3-4H,1-2H3 |
Clave InChI |
VWBIQQORAMBACL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
SMILES canónico |
CC1=NOC(=C1)C2=CN=C(O2)C |
Sinónimos |
Isoxazole, 3-methyl-5-(2-methyl-5-oxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
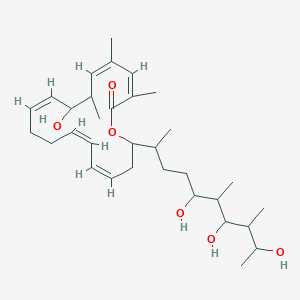
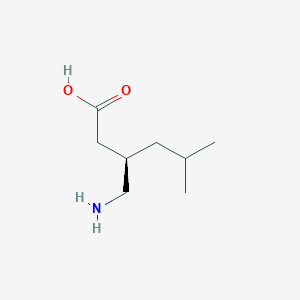
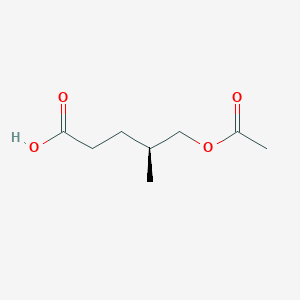
![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
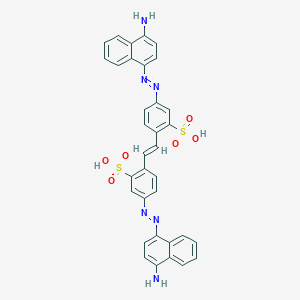
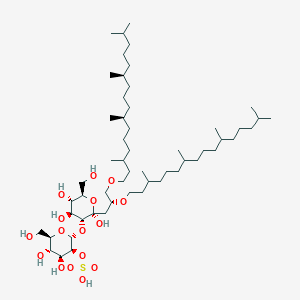
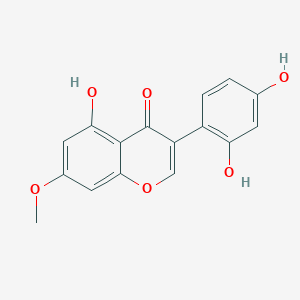
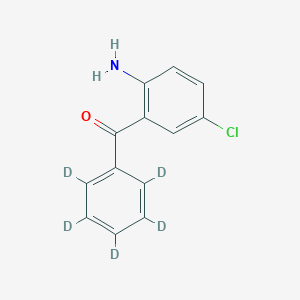
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
